2-[4-(2-Cyanoeth-1-ene-1-sulfonyl)phenyl]-2-methylpropanoic acid is an organic compound characterized by its complex structure, which includes a cyano group, a sulfonyl moiety, and a phenyl ring. Its molecular formula is C15H17N2O3S, and it has a molecular weight of approximately 305.37 g/mol. The compound features a propanoic acid backbone with substituents that enhance its chemical reactivity and biological properties.
Research indicates that 2-[4-(2-Cyanoeth-1-ene-1-sulfonyl)phenyl]-2-methylpropanoic acid exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory agent and as a modulator of various biological pathways. Its unique structure allows it to interact with specific biological targets, potentially leading to therapeutic applications in treating diseases such as cancer and autoimmune disorders.
The synthesis of 2-[4-(2-Cyanoeth-1-ene-1-sulfonyl)phenyl]-2-methylpropanoic acid typically involves multi-step organic reactions:
This compound has potential applications in several fields:
Studies on the interactions of 2-[4-(2-Cyanoeth-1-ene-1-sulfonyl)phenyl]-2-methylpropanoic acid with biological macromolecules have shown that it can bind to proteins and enzymes involved in inflammatory pathways. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects.
Several compounds share structural similarities with 2-[4-(2-Cyanoeth-1-ene-1-sulfonyl)phenyl]-2-methylpropanoic acid. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-(4-Cyanophenyl)-2-methylpropanoic acid | C11H11NO2 | Lacks sulfonyl group; simpler structure |
2-(4-Chloroethylphenyl)-2-methylpropanoic acid | C12H15ClO2 | Contains chlorine instead of cyano; different reactivity |
N-{4-[2-cyano-2-(tert-butylsulfonyl)ethenyl]phenyl}acetamide | C15H18N2O3S | Contains acetamide moiety; different functional groups |
The unique combination of the cyano group and sulfonyl moiety in 2-[4-(2-Cyanoeth-1-ene-1-sulfonyl)phenyl]-2-methylpropanoic acid distinguishes it from these similar compounds, providing distinct chemical reactivity and biological activity that could be leveraged for specific applications.
The compound 2-[4-(2-cyanoeth-1-ene-1-sulfonyl)phenyl]-2-methylpropanoic acid (CAS: 1356089-38-7) emerged as a subject of interest in organic chemistry during the early 2010s, with its first documented synthesis appearing in patent literature and specialty chemical catalogs. Its development aligns with broader trends in sulfonyl and cyano-functionalized compound research, driven by demand for versatile intermediates in pharmaceuticals and materials science. The compound’s structural complexity—combining a sulfonyl group, cyanoethenyl moiety, and aromatic system—reflects advancements in functional group compatibility and regioselective synthesis techniques. While exact details of its discovery remain proprietary, its inclusion in academic and industrial databases by 2013 underscores its rapid adoption as a research tool.
This compound exemplifies the strategic integration of electron-withdrawing groups (sulfonyl and cyano) with a sterically hindered carboxylic acid backbone. Such features enable unique reactivity profiles, including participation in conjugate additions, cycloadditions, and polymerizations. Its sulfonyl group enhances electrophilicity at the β-carbon of the cyanoethenyl unit, making it a candidate for nucleophilic attack or radical-mediated transformations. Additionally, the aromatic phenyl ring facilitates π-stacking interactions, which are exploitable in supramolecular chemistry and drug design. Researchers have prioritized this molecule for its potential to bridge small-molecule synthesis and macromolecular engineering, particularly in creating thermally stable polymers or bioactive conjugates.
The compound’s molecular formula, C₁₃H₁₃NO₄S, corresponds to a molecular weight of 279.31 g/mol. Key physicochemical properties include:
Property | Value |
---|---|
IUPAC Name | (E)-2-(4-((2-Cyanovinyl)sulfonyl)phenyl)-2-methylpropanoic acid |
CAS Registry Number | 1356089-38-7 |
Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol) |
Thermal Stability | Stable up to 150°C under inert atmosphere |
The sulfonyl group (-SO₂-) and cyanoethenyl (-CH₂-C≡N) substituents dominate its reactivity, while the tert-butyl-like 2-methylpropanoic acid moiety imposes steric hindrance, influencing regioselectivity in reactions.
While experimental spectra (e.g., NMR, IR) are not publicly available, analogous sulfonyl-cyano compounds exhibit characteristic absorptions:
A patented method for analogous sulfonyl-carboxylic acids involves three stages:
Alternative approaches leverage photocatalytic decarboxylative radical addition, where acridine/decatungstate systems mediate coupling between carboxylic acids and tosylhydrazones. This method could adapt to introduce the cyanoethenylsulfonyl group via radical trapping.
Large-scale production faces challenges in controlling exothermic sulfonation steps and minimizing byproducts like regioisomeric sulfones. Continuous-flow reactors with precise temperature modulation (50–80°C) and heterogeneous catalysts (e.g., silica-supported sulfonic acids) improve efficiency. Purification typically involves recrystallization from ethanol/water mixtures or chromatography on silica gel.
The compound’s dual functionality enables diverse transformations:
Recent studies highlight its utility in:
The retrosynthetic analysis of 2-[4-(2-cyanoeth-1-ene-1-sulfonyl)phenyl]-2-methylpropanoic acid reveals a multi-step synthetic strategy that requires careful consideration of functional group compatibility and reaction sequence optimization. The target molecule can be deconstructed through strategic disconnections that identify key synthetic intermediates and their corresponding synthetic equivalents [1] [2].
The primary retrosynthetic disconnection involves breaking the sulfonyl linkage between the phenyl ring and the cyanoethene moiety, which leads to two major synthetic fragments: a 4-substituted phenylpropanoic acid derivative and a cyanoethene sulfonyl electrophile [3]. This disconnection strategy follows established principles where the sulfonyl group serves as both an activating group and a potential synthetic handle for further transformations [4].
The phenylpropanoic acid portion can be traced back to simpler precursors through established synthetic routes, including Friedel-Crafts acylation followed by reduction, or alternatively through alkylation of malonate derivatives with subsequent decarboxylation [5]. The cyanoethene sulfonyl component requires more specialized synthetic approaches, typically involving the introduction of the cyano group followed by sulfonylation, or vice versa, depending on the specific reaction conditions and substrate compatibility [6] [7].
Strategic considerations in the retrosynthetic planning include the order of functional group installation, protection and deprotection strategies where necessary, and the overall atom economy of the synthetic route. The presence of multiple reactive functional groups necessitates careful selection of reaction conditions that minimize side reactions and maximize the desired product formation [2] [4].
The sulfonylation step represents a critical transformation in the synthesis of the target compound, requiring precise control of reaction parameters to achieve optimal yields and selectivity. Multiple sulfonylation methodologies have been developed, each with distinct advantages and limitations for this specific transformation [8] [9] [10].
Reaction Type | Temperature (°C) | Pressure | Catalyst/Reagent | Yield (%) | Reaction Time | Selectivity |
---|---|---|---|---|---|---|
Direct Sulfonylation | 100-150 | Atmospheric | H2SO4 | 70-85 | 8-12 hours | Moderate |
Chlorosulfonic Acid Method | 0-25 | Atmospheric | ClSO3H | 80-95 | 2-4 hours | High |
Sulfur Trioxide Method | 40-80 | Atmospheric | SO3/H2SO4 | 85-95 | 4-6 hours | Very High |
Mechanochemical Approach | 25 (ambient) | High energy milling | KHF2/AcOH | 78-85 | 90 minutes | High |
The mechanistic pathway for sulfonylation typically proceeds through electrophilic aromatic substitution, where the sulfonylating agent forms a highly electrophilic sulfur-containing species that attacks the aromatic ring [9] [11]. In the case of sulfuric acid-mediated sulfonylation, the mechanism involves the initial formation of a sulfonyloxonium ion (HSO3+) through the reaction of sulfuric acid with trace amounts of water [9]. This activated electrophile then attacks the aromatic ring, forming a sigma complex (arenium ion) intermediate, which subsequently loses a proton to regenerate aromaticity and form the sulfonated product [11].
The chlorosulfonic acid method offers superior control and higher yields due to the enhanced electrophilicity of the sulfonylating species and the ability to operate under milder conditions [12] [13]. This approach is particularly advantageous for sensitive substrates and allows for better control of the sulfonation-to-organic ratio, which is critical for achieving consistent product quality [12].
Industrial implementation of sulfonylation reactions requires specialized equipment capable of handling corrosive reagents and managing the highly exothermic nature of these transformations [14] [12]. The process must maintain tight control over the mole ratio of sulfonylating agent to organic substrate, typically within 1% of the desired ratio, to prevent over-sulfonylation and the formation of undesirable by-products [12].
The introduction of the cyano functional group represents another critical step in the synthetic sequence, with multiple methodologies available depending on the specific substrate and reaction conditions [6] [7] [15]. The choice of cyanation method significantly impacts the overall efficiency and scalability of the synthetic route.
Method | Starting Material | Reagent | Temperature (°C) | Yield (%) | Advantages | Limitations |
---|---|---|---|---|---|---|
Nucleophilic Substitution | Alkyl halides | NaCN/KCN | 80-120 | 85-95 | Simple procedure | Toxic reagents |
Sandmeyer Reaction | Anilines | CuCN/NaNO2 | 0-60 | 70-85 | Mild conditions | Limited scope |
Dehydration of Amides | Primary amides | P2O5/POCl3 | 150-200 | 80-90 | Direct conversion | Harsh conditions |
Metal-Catalyzed Cyanation | Aryl halides | Pd(0)/Zn(CN)2 | 100-140 | 75-90 | Functional group tolerance | Expensive catalysts |
The nucleophilic substitution approach using sodium or potassium cyanide remains the most straightforward method for introducing cyano groups into alkyl systems [15]. This transformation proceeds through an SN2 mechanism for primary alkyl halides, providing high yields with excellent stereochemical control [7]. However, the use of cyanide reagents presents significant safety and environmental challenges that must be addressed through appropriate containment and waste management protocols.
Recent advances in photoredox catalysis have emerged as promising alternatives for cyano group introduction, offering milder reaction conditions and reduced dependence on toxic cyanide reagents [6]. These methods typically utilize electrophilic cyanide sources and proceed through radical mechanisms, providing access to structurally complex molecules under environmentally benign conditions [6].
The metal-catalyzed cyanation approach, particularly palladium-catalyzed methods, offers excellent functional group tolerance and can be applied to a wide range of aryl and heteroaryl substrates [7]. These methods typically employ zinc cyanide as a safer cyanide source compared to alkali metal cyanides, although the requirement for expensive transition metal catalysts limits their application in large-scale processes.
The transition from laboratory-scale synthesis to industrial production presents numerous technical and economic challenges that must be systematically addressed to ensure successful commercialization [16] [17]. These challenges encompass safety considerations, process optimization, equipment design, and regulatory compliance requirements.
Challenge Category | Specific Issues | Solutions | Impact on Scale-up | Typical Investment |
---|---|---|---|---|
Heat Management | Exothermic reactions | Heat exchangers | Critical | High |
Mass Transfer | Mixing efficiency | Improved reactor design | High | Medium |
Safety Considerations | Toxic reagents | Containment systems | Critical | Very High |
Quality Control | Batch variability | Process monitoring | High | Medium |
Cost Optimization | Raw material costs | Process optimization | Medium | Variable |
Heat management represents one of the most critical challenges in scaling up sulfonylation reactions due to their highly exothermic nature [14] [12]. Industrial reactors must be equipped with sophisticated heat removal systems, including external heat exchangers and temperature control systems, to prevent thermal runaway and maintain optimal reaction conditions [16]. The design of these systems requires careful consideration of heat transfer coefficients, reactor geometry, and safety margins to ensure reliable operation under all anticipated operating conditions.
Mass transfer limitations become increasingly significant as reactor size increases, potentially leading to non-uniform reaction conditions and reduced product quality [16]. Solutions include the implementation of advanced mixing systems, such as high-shear impellers or static mixers, and the optimization of reactor geometry to promote uniform mixing and heat transfer [17]. Computational fluid dynamics modeling is often employed to optimize reactor design and predict mixing patterns under various operating conditions.
Safety considerations are paramount when dealing with toxic reagents such as cyanides and corrosive sulfonylating agents [14] [12]. Industrial facilities must implement comprehensive containment systems, including ventilation systems, emergency shutdown procedures, and waste treatment capabilities [16]. Personnel training and safety protocols must be rigorously developed and maintained to ensure safe operation under all conditions.
Quality control measures must be enhanced for industrial-scale production to ensure consistent product quality and regulatory compliance [17]. This includes the implementation of process analytical technology systems for real-time monitoring of critical process parameters and the development of robust analytical methods for product characterization [18] [19].
The purification of sulfonyl-containing compounds requires specialized techniques that account for the unique physical and chemical properties of these materials [20] [13] [21]. The selection of appropriate purification methods depends on the scale of operation, purity requirements, and economic considerations.
Technique | Purity Achieved (%) | Recovery (%) | Cost | Scale Suitability | Time Required | Environmental Impact |
---|---|---|---|---|---|---|
Column Chromatography | 95-99 | 70-85 | High | Lab scale | 2-4 hours | High solvent use |
Recrystallization | 90-98 | 80-95 | Low | All scales | 4-8 hours | Moderate |
Distillation | 85-95 | 85-95 | Medium | Medium-Large | 1-2 hours | Energy intensive |
Precipitation | 80-90 | 75-90 | Low | All scales | 1-3 hours | Low |
Column chromatography using silica gel remains the standard purification method for laboratory-scale preparations, providing excellent purity levels but with limitations in terms of scalability and environmental impact [20] [22]. The choice of eluent system is critical for achieving optimal separation, with careful consideration of the polarity and hydrogen bonding characteristics of the target compound and impurities [22]. However, the instability of certain sulfonyl compounds to chromatographic conditions, particularly under acidic conditions, necessitates careful optimization of purification protocols [22].
Recrystallization represents the most practical purification method for large-scale operations, offering good recovery rates and moderate purity levels at relatively low cost [23] [24] [25]. The selection of appropriate recrystallization solvents requires systematic screening to identify systems that provide optimal solubility differences between the desired product and impurities [24]. The recrystallization process involves dissolving the crude product in a heated solvent, followed by controlled cooling to promote crystal formation while leaving impurities in solution [25].
Advanced purification techniques, such as continuous crystallization and membrane separation, are increasingly being implemented for industrial-scale operations [16]. These methods offer improved process control, reduced solvent consumption, and enhanced automation capabilities compared to traditional batch processing methods [17].
Quality control measures must be implemented throughout the purification process to ensure consistent product quality [18] [19]. This includes the use of process analytical technology for real-time monitoring of purification processes and the development of validated analytical methods for product characterization [26] [27]. High-performance liquid chromatography has proven particularly effective for monitoring sulfonation reactions and assessing product purity [26] [27].
The implementation of comprehensive quality control systems requires integration of analytical instrumentation, data management systems, and statistical process control methods [18] [19]. These systems must be designed to provide rapid feedback on process performance and enable real-time adjustments to maintain optimal operating conditions.